molecular formula C14H17NO3 B060938 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 180923-81-3

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No. B060938
M. Wt: 247.29 g/mol
InChI Key: SDNDNHOVHJTJPB-UHFFFAOYSA-N
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Description

The compound shares structural characteristics with a broad category of organic compounds known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Such compounds' study is crucial for understanding their potential uses and interactions in biological systems and the environment.

Synthesis Analysis

Although specific synthesis details for "3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid" are not directly available, research on similar compounds, like α-Lipoic acid, highlights the importance of understanding the synthesis routes for organic compounds with potential therapeutic benefits (A. Gorąca et al., 2011). These methods can involve complex organic synthesis techniques, including the formation of cyclic structures and the introduction of functional groups.

Molecular Structure Analysis

The molecular structure of organic compounds significantly influences their chemical reactivity, biological activity, and physical properties. Studies on similar structures emphasize the role of conformational analysis, stereochemistry, and the presence of specific functional groups in determining the compounds' behavior and interaction with biological systems (B. Prasad, P. Balaram, Etlore Benedetti, 1984).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like "3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid" can be inferred from studies on related chemicals, which demonstrate a wide range of reactions, including oxidation, reduction, and participation in cycloaddition reactions. These reactions are crucial for the modification and functionalization of the compounds for various applications (E. Rossi, G. Abbiati, Valentina Pirovano, 2017).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and stability, are essential for their application in different fields. While specific data for the compound are not available, research on similar compounds provides a framework for understanding how structural elements affect these properties (Jeanette Jacobsson Sundberg, J. Faergemann, 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are pivotal for determining a compound's utility in pharmaceuticals and chemical synthesis. Research on structurally or functionally related compounds can offer insights into these aspects, guiding their practical applications and handling (I. Khalil, G. Quintens, Tanja Junkers, M. Dusselier, 2020).

Scientific Research Applications

Stereochemical Investigations

A study by El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters, leading to the formation of several isomers of 4-oxo-3-methyl-2-(2-oxo-2,3-dihydro–1H-indole-3-yl)-pentanoic acid esters. This reaction, involving catalysts like morpholine and aluminium oxide, is crucial for understanding the stereochemistry of related compounds (El-Samahy, 2005).

Synthesis Methods Development

Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, which involved the interaction of 3-(hydroxyimino)isoindolin-1-one with various compounds. This method is significant for creating vic-carbamimidoyl(hetero)aromatic carboxylic acids, expanding the possibilities for synthesizing isoindolone derivatives (Tkachuk et al., 2020).

Molecular Interaction Studies

Tekade et al. (2019) conducted ultrasonic investigations on molecular interactions of N-Phthaloyl compounds, including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid, in protic and non-protic solvents. These studies help understand drug transmission and absorption characteristics, crucial for pharmaceutical applications (Tekade et al., 2019).

Synthesis of Symmetric Bilindiones

Research by Shrout, Puzicha, and Lightner (1992) described a method to convert methyl xanthobilirubinate and its alkanoic acid ester analogs into mesobilirubin-XIIIα and related compounds. This process is significant for understanding the synthesis and properties of symmetric bilindiones (Shrout, Puzicha, & Lightner, 1992).

Intermolecular Interaction Research

A study by Gallagher and Brady (2000) on (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic acid and its derivatives revealed insights into O-H...O, C-H...O, and C-H...pi(arene) intermolecular interactions. This research is fundamental for understanding molecular assembly and bonding in related chemical structures (Gallagher & Brady, 2000).

properties

IUPAC Name

3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDNHOVHJTJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542912
Record name 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

CAS RN

180923-81-3
Record name 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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